N-({N'-[(E)-(2-Hydroxy-5-iodophenyl)methylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide
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Overview
Description
N-({N’-[(E)-(2-Hydroxy-5-iodophenyl)methylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide is a complex organic compound that features a furan ring, a hydrazinecarbonyl group, and an iodophenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({N’-[(E)-(2-Hydroxy-5-iodophenyl)methylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide typically involves the condensation of 2-hydroxy-5-iodobenzaldehyde with hydrazinecarboxamide, followed by the reaction with furan-2-carboxylic acid. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating under reflux to facilitate the condensation reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-({N’-[(E)-(2-Hydroxy-5-iodophenyl)methylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form furan-2,3-dione derivatives.
Reduction: The hydrazinecarbonyl group can be reduced to form corresponding amines.
Substitution: The iodophenyl moiety can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as thiols, amines, or alkoxides in the presence of a base.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
N-({N’-[(E)-(2-Hydroxy-5-iodophenyl)methylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its anticancer properties due to its ability to inhibit specific cellular pathways.
Mechanism of Action
The mechanism of action of N-({N’-[(E)-(2-Hydroxy-5-iodophenyl)methylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. For example, it may act as an inhibitor of epidermal growth factor receptor (EGFR), thereby blocking the signaling pathways that lead to cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
- N-({N’-[(2-Hydroxyphenyl)carbonyl]hydrazinecarbonyl}methyl)furan-2-carboxamide
- N-[(hydrazinecarbonyl)methyl]furan-2-carboxamide
Uniqueness
N-({N’-[(E)-(2-Hydroxy-5-iodophenyl)methylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide is unique due to the presence of the iodophenyl moiety, which can enhance its biological activity and provide additional sites for chemical modification. This makes it a valuable compound for developing new therapeutic agents and studying complex biochemical interactions .
Properties
Molecular Formula |
C14H12IN3O4 |
---|---|
Molecular Weight |
413.17 g/mol |
IUPAC Name |
N-[2-[(2E)-2-[(2-hydroxy-5-iodophenyl)methylidene]hydrazinyl]-2-oxoethyl]furan-2-carboxamide |
InChI |
InChI=1S/C14H12IN3O4/c15-10-3-4-11(19)9(6-10)7-17-18-13(20)8-16-14(21)12-2-1-5-22-12/h1-7,19H,8H2,(H,16,21)(H,18,20)/b17-7+ |
InChI Key |
YEEDSXWJGJWBGX-REZTVBANSA-N |
Isomeric SMILES |
C1=COC(=C1)C(=O)NCC(=O)N/N=C/C2=C(C=CC(=C2)I)O |
Canonical SMILES |
C1=COC(=C1)C(=O)NCC(=O)NN=CC2=C(C=CC(=C2)I)O |
Origin of Product |
United States |
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